

1-Bromo-3-iodo-2-nitrobenzene solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromo-3-iodo-2-nitrobenzene**

Cat. No.: **B1376280**

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An In-depth Technical Guide to the Solubility of **1-Bromo-3-iodo-2-nitrobenzene** in Organic Solvents

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-iodo-2-nitrobenzene is a halogenated nitroaromatic compound with significant potential as a building block in pharmaceutical and fine chemical synthesis.^[1] Its utility in these fields is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility profile essential for reaction optimization, purification, and formulation. This guide provides a comprehensive analysis of the theoretical principles governing the solubility of **1-Bromo-3-iodo-2-nitrobenzene**, predicts its behavior in various classes of organic solvents, and furnishes a detailed, field-proven experimental protocol for its quantitative determination. By synthesizing molecular structure analysis with practical experimental guidance, this document serves as a critical resource for scientists leveraging this versatile intermediate.

Introduction: The Critical Role of Solubility

The compound **1-Bromo-3-iodo-2-nitrobenzene** (CAS No. 1126425-84-0) is a substituted aromatic molecule featuring a benzene ring functionalized with a nitro group, a bromine atom, and an iodine atom.^[2] This unique combination of an electron-withdrawing group (nitro) and two different halogens makes it a valuable intermediate for introducing complex functionality in multi-step syntheses.^[1]

The success of any chemical process, from laboratory-scale research to industrial production, hinges on the solubility of its components. For drug development professionals, solubility dictates bioavailability and formulation strategies. For process chemists, it governs reaction kinetics, catalyst efficiency, and the choice of purification methods such as recrystallization. Therefore, a predictive understanding and the ability to precisely measure the solubility of key intermediates like **1-Bromo-3-iodo-2-nitrobenzene** are not merely academic exercises; they are prerequisites for efficient, scalable, and reproducible scientific outcomes.

This guide bridges the gap between theoretical prediction and practical application, offering a robust framework for assessing the solubility of this compound.

Molecular Structure and Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a strong predictive foundation, suggesting that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.

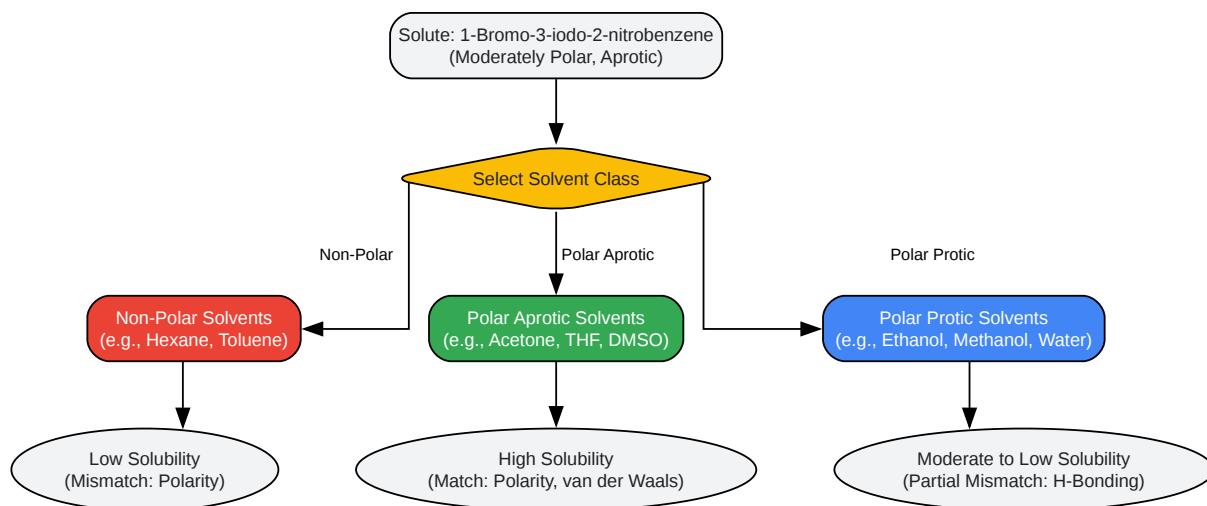
Molecular Characteristics of **1-Bromo-3-iodo-2-nitrobenzene**:

- Aromatic Core: The benzene ring is inherently non-polar and hydrophobic.
- Halogen Substituents (Br, I): The bromine and iodine atoms are large and polarizable, contributing to van der Waals forces. While they increase the molecular weight, their contribution to overall polarity is moderate.^[3]
- Nitro Group (-NO₂): The nitro group is strongly polar and electron-withdrawing, creating a significant dipole moment. However, it is not a hydrogen bond donor and is only a weak hydrogen bond acceptor.

Collectively, these features render **1-Bromo-3-iodo-2-nitrobenzene** a molecule of moderate polarity with a significant non-polar character due to the large aromatic ring and heavy halogens. Its high molecular weight (327.90 g/mol) suggests that significant energy is required to overcome the crystal lattice forces in its solid state.^[4]

Logical Framework for Solubility Prediction

The interplay between the solute's molecular features and the solvent's properties determines solubility. This relationship can be visualized as a decision-making workflow.



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Caption: Predictive solubility workflow for **1-Bromo-3-iodo-2-nitrobenzene**.

Predicted Solubility in Common Organic Solvents

While extensive quantitative data for **1-Bromo-3-iodo-2-nitrobenzene** is not readily available in public literature, a reliable qualitative and semi-quantitative profile can be predicted based on its molecular structure and the known behavior of similar halogenated nitroaromatics.^{[5][6]}

Solvent Class	Example Solvents	Predicted Solubility	Rationale (Dominant Intermolecular Forces)
Non-Polar Aprotic	Hexane, Cyclohexane, Toluene	Low to Very Low	The strong dipole of the nitro group prevents effective interaction with non-polar solvents. Van der Waals forces alone are insufficient.
Polar Aprotic	Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), N,N- Dimethylformamide (DMF)	High to Very High	Excellent match. These solvents have strong dipoles that can effectively solvate the polar nitro group, while their organic character accommodates the aromatic ring.
Polar Protic	Methanol, Ethanol	Moderate	The solvent's hydrogen-bonding network is disrupted without significant compensating solute-solvent H-bonds, lowering solubility compared to aprotic polar solvents.
Highly Polar Protic	Water	Insoluble	The molecule's large hydrophobic surface area and inability to participate in hydrogen bonding

lead to extremely poor solubility in water.^[5]

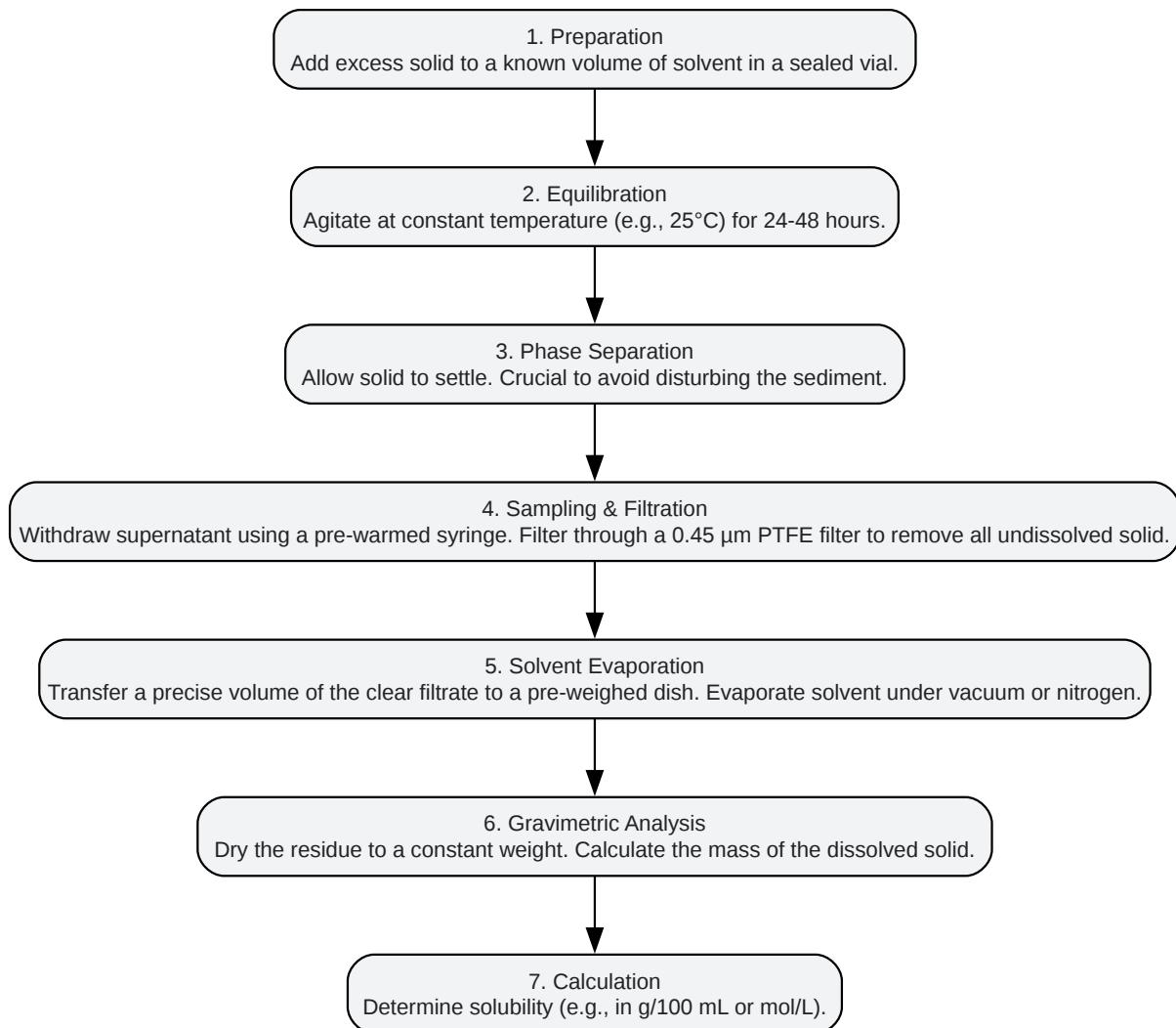
Experimental Protocol for Quantitative Solubility Determination

To obtain precise, actionable data, experimental determination is essential. The following protocol describes the Static Equilibrium Method, a robust and widely accepted technique for measuring the solubility of a solid compound in a solvent.^[7]

Principle

An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to achieve saturation. The concentration of the dissolved solute in the resulting saturated solution is then measured.

Experimental Workflow Diagram



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Caption: Step-by-step workflow for the Static Equilibrium Solubility Method.

Step-by-Step Methodology

- Preparation:
 - Causality: To ensure saturation, an excess of solid must be present throughout the equilibration period.

- Action: Add approximately 100-200 mg of **1-Bromo-3-iodo-2-nitrobenzene** to a 4 mL glass vial. Using a calibrated pipette, add 2.0 mL of the desired organic solvent. Seal the vial tightly with a PTFE-lined cap to prevent solvent loss.
- Equilibration:
 - Causality: Reaching thermodynamic equilibrium is time-dependent and critical for accuracy. Insufficient time leads to an underestimation of solubility. Constant temperature is vital as solubility is highly temperature-dependent.
 - Action: Place the sealed vial in an orbital shaker or on a magnetic stir plate within a temperature-controlled chamber (e.g., 25.0 ± 0.1 °C). Agitate the mixture for at least 24 hours. For crystalline compounds with low solubility, 48 hours is recommended to ensure equilibrium is reached.
- Sample Withdrawal and Filtration:
 - Causality: The analysis must be performed only on the dissolved portion of the solute. Any suspended microcrystals will falsely inflate the result. Filtering is a non-negotiable step for accuracy.
 - Action: Stop agitation and allow the vial to stand undisturbed in the temperature-controlled chamber for 1-2 hours for the excess solid to settle. Carefully draw a sample of the clear supernatant into a syringe. Attach a 0.45 µm syringe filter (PTFE is suitable for most organic solvents) and discard the first 0.2 mL to saturate the filter material. Dispense a precise volume (e.g., 1.00 mL) of the clear, filtered solution into a pre-weighed, clean, and dry weighing dish or beaker.
- Gravimetric Analysis:
 - Causality: This step isolates the dissolved solid for direct measurement. Drying to a constant weight ensures all volatile solvent has been removed.
 - Action: Place the weighing dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated. Transfer the dish to a desiccator to cool to room temperature. Weigh the dish on an analytical balance. Repeat the drying and weighing cycle until the mass reading is constant (e.g., ± 0.1 mg).

- Calculation:
 - Causality: The final calculation converts the raw mass and volume data into standard solubility units.
 - Action:
 - Mass of dissolved solid (g) = (Final mass of dish + residue) - (Initial mass of empty dish)
 - Solubility (g / 100 mL) = (Mass of dissolved solid / Volume of filtrate analyzed) * 100
 - Solubility (mol / L) = (Mass of dissolved solid / Molecular Weight) / (Volume of filtrate analyzed in L)

Conclusion

While published quantitative solubility data for **1-Bromo-3-iodo-2-nitrobenzene** is sparse, a robust understanding of its molecular structure allows for strong predictions of its behavior in common organic solvents. The molecule's moderate polarity suggests high solubility in polar aprotic solvents like THF and acetone, moderate solubility in polar protic solvents like ethanol, and poor solubility in non-polar solvents such as hexane. For applications requiring precise data, the detailed static equilibrium method provided in this guide offers a reliable and self-validating protocol. This synthesis of theoretical prediction and rigorous experimental methodology empowers researchers and developers to confidently handle and utilize **1-Bromo-3-iodo-2-nitrobenzene** to its full potential in their synthetic endeavors.

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- To cite this document: BenchChem. [1-Bromo-3-iodo-2-nitrobenzene solubility in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1376280#1-bromo-3-iodo-2-nitrobenzene-solubility-in-organic-solvents>]

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